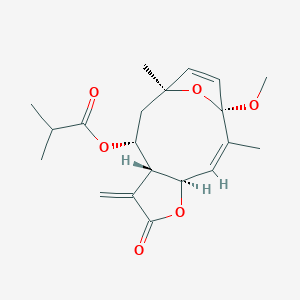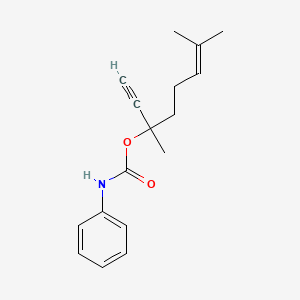
3-O-Methyltagitinin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction :
- There is no specific research paper directly addressing 3-O-Methyltagitinin F. However, studies on similar compounds and reactions provide insights into the type of research typically conducted on such chemical entities.
Synthesis Analysis :
- Unfortunately, there is no specific study detailing the synthesis of 3-O-Methyltagitinin F. The synthesis of complex organic compounds often involves multi-step chemical reactions, and research in this area focuses on optimizing these processes for efficiency and yield.
Molecular Structure Analysis :
- Again, specific details on the molecular structure of 3-O-Methyltagitinin F are not found in the current research. However, molecular structure analysis generally involves techniques like X-ray crystallography and NMR spectroscopy. These techniques allow researchers to determine the arrangement of atoms within a molecule and understand its chemical behavior (Igarashi, Ishibashi, & Tachikawa, 2002).
Chemical Reactions and Properties :
- Specific chemical reactions and properties of 3-O-Methyltagitinin F are not described in the available literature. However, studies on similar compounds often explore reactions like Michael addition, which is a method for forming carbon-carbon bonds in organic chemistry (Au et al., 2021).
Physical Properties Analysis :
- Research papers do not provide information on the physical properties of 3-O-Methyltagitinin F specifically. However, the physical properties of organic compounds are typically characterized by their melting points, boiling points, solubility, and crystal structure.
Chemical Properties Analysis :
- There is a lack of direct research on the chemical properties of 3-O-Methyltagitinin F. Chemical properties could include reactivity with other chemicals, stability under various conditions, and the presence of functional groups that determine the compound's behavior in chemical reactions.
properties
IUPAC Name |
[(1S,2Z,4R,8R,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h7-9,11,14-16H,4,10H2,1-3,5-6H3/b12-9-/t14-,15-,16+,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBZCLITOHYRS-QEZURCCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@]3(C=C[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyltagitinin F | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)
